7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
7-[4-(4-methoxybenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4/c1-28-16-21(23-22(17-28)26(34)31(27-23)19-6-4-3-5-7-19)25(33)30-14-12-29(13-15-30)24(32)18-8-10-20(35-2)11-9-18/h3-11,16-17H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYKNBVFPLIQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a member of a class of chemical entities known for their potential therapeutic applications, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure
The compound features a complex structure that integrates a pyrazolo[4,3-c]pyridine core with a piperazine moiety substituted by a methoxybenzoyl group. This unique arrangement is thought to contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives similar to the compound exhibit significant antimicrobial properties. For instance, a series of 7-(4-carbopiperazin-1-yl) derivatives showed enhanced growth inhibition against ciprofloxacin-resistant strains of Pseudomonas aeruginosa (CRPA) with minimum inhibitory concentration (MIC) values as low as 16 μg/mL, which is notably more potent than ciprofloxacin itself .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 7a | 16 | Pseudomonas aeruginosa (CRPA) |
| 7b | 32 | Staphylococcus aureus (MRSA) |
| 7c | 64 | Bacillus subtilis |
The increased lipophilicity due to the additional piperazinyl moiety enhances the ability of these compounds to penetrate microbial cell walls, thus improving their antimicrobial efficacy .
Anticancer Activity
The anticancer potential of piperazine derivatives has been extensively documented. In vitro studies have shown that compounds related to the target compound exhibit significant cytotoxicity against various cancer cell lines, including liver (HUH7), breast (MCF7), and colon (HCT116) cancer cells. The mechanism of action appears to involve apoptosis induction and inhibition of angiogenesis, critical for tumor growth and metastasis .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5a | HUH7 | 0.59 |
| 5b | MCF7 | 0.48 |
| 5c | HCT116 | 0.34 |
These findings suggest that the structural features of the compound contribute to its ability to inhibit cancer cell proliferation effectively.
Mechanistic Insights
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Microtubule Synthesis : Similar piperazine derivatives have been shown to disrupt microtubule formation, leading to cell cycle arrest and subsequent apoptosis .
- Angiogenesis Inhibition : The compounds may also interfere with angiogenic pathways, limiting tumor growth by restricting blood supply.
- Direct Induction of Apoptosis : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
A notable study evaluated the effects of various piperazine derivatives on tumor cells in vivo. The lead compounds demonstrated significant tumor suppression in small-animal models, showcasing their potential as therapeutic agents against cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The pyrazolo[4,3-c]pyridin-3(5H)-one core distinguishes this compound from analogs with related but distinct backbones:
Impact : Core modifications influence electronic properties, solubility, and target binding. Pyrazolo-pyridine cores (as in the target compound) may offer better π-π stacking interactions compared to pyrazolo-pyrimidines .
Substituent Analysis
Piperazine-Linked Moieties
The 4-methoxybenzoyl-piperazine group in the target compound is a critical pharmacophore. Comparisons with analogs include:
Impact : The 4-methoxy group in the target compound may improve membrane permeability compared to halogenated analogs but could reduce metabolic stability .
Aromatic and Alkyl Substituents
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield and purity of this compound?
- Methodology : Multi-step synthesis involving cyclization of pyrazolo[4,3-c]pyridine precursors followed by piperazine coupling. Key steps include:
- Microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Use of anhydrous solvents (e.g., DCM, THF) under inert atmospheres to prevent hydrolysis of the carbonyl group .
- Purification via HPLC or column chromatography, with TLC monitoring for intermediates .
- Critical parameters : Temperature control (60–80°C for cyclization), stoichiometric ratios of acylating agents, and catalyst selection (e.g., EDC/HOBt for amide bond formation) .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Analytical techniques :
- X-ray crystallography for 3D conformation analysis of the pyrazolo-pyridine core .
- Multinuclear NMR (1H, 13C, 2D-COSY) to confirm substituent positions (e.g., methoxybenzoyl vs. methyl groups) .
- High-resolution mass spectrometry (HRMS) for molecular formula verification (e.g., expected [M+H]+ at m/z 505.18) .
Q. What in vitro assays are suitable for initial biological screening?
- Recommended models :
- Kinase inhibition assays (e.g., JAK2/STAT3 pathways) due to structural similarity to pyrazolopyridine kinase inhibitors .
- Anti-inflammatory screening via TNF-α/IL-6 suppression in macrophage models .
- Cytotoxicity profiling against cancer cell lines (HeLa, MCF-7) using MTT assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve bioactivity?
- Key modifications :
- Piperazine substitution : Replace 4-methoxybenzoyl with 4-fluorobenzyl to enhance receptor binding (see ’s analog with improved IC50 values) .
- Pyridine core optimization : Introduce electron-withdrawing groups (e.g., Br at position 6) to increase metabolic stability .
- Data-driven approach : Compare bioactivity of analogs (e.g., ethyl vs. methyl esters) using standardized assays .
Q. How to resolve contradictions in reported biological activity data?
- Case example : A pyrazolopyridine analog initially reported as a selective ADAM10 inhibitor showed poor selectivity in follow-up studies .
- Resolution strategies :
- Replicate assays using orthogonal methods (e.g., SPR vs. fluorogenic substrate assays) .
- Verify compound purity (>98% via HPLC) to exclude impurities as confounding factors .
Q. What computational tools predict target engagement and selectivity?
- Workflow :
- Molecular docking (AutoDock Vina) to map interactions with kinase ATP-binding pockets .
- MD simulations (GROMACS) to assess piperazine flexibility and binding stability .
- Validation : Cross-reference with enzyme panel assays (e.g., MMPs, ADAMs) to confirm computational predictions .
Q. How to enhance metabolic stability for in vivo studies?
- Strategies :
- Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation .
- Prodrug design : Convert the carbonyl group to a hydrolyzable ester for improved bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
